An In-depth Technical Guide to [(6-Methoxy-2-naphthyl)sulfonyl]indoline: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to [(6-Methoxy-2-naphthyl)sulfonyl]indoline: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [(6-Methoxy-2-naphthyl)sulfonyl]indoline, a molecule of interest in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document synthesizes information from established chemical principles and studies on its core components and analogous structures. We will delve into its chemical architecture, a plausible synthetic route, and its predicted physicochemical properties. Furthermore, we will explore its potential biological activities by examining the well-documented pharmacology of the N-arylsulfonylindole and 6-methoxynaphthalene scaffolds.
Unveiling the Chemical Structure
[(6-Methoxy-2-naphthyl)sulfonyl]indoline is a bicyclic heterocyclic compound. Its structure is characterized by an indoline nucleus where the nitrogen atom is bonded to the sulfur atom of a 6-methoxy-2-naphthalenesulfonyl group. This arrangement forms a sulfonamide linkage, a common and important functional group in many biologically active compounds.
The indoline core is a saturated analog of indole, providing a three-dimensional structure that can be crucial for receptor binding. The 6-methoxy-2-naphthalenesulfonyl moiety is a larger, aromatic group that significantly influences the molecule's steric and electronic properties. The methoxy group on the naphthalene ring can affect the molecule's solubility and metabolic stability.
Caption: Chemical structure of [(6-Methoxy-2-naphthyl)sulfonyl]indoline.
Physicochemical Properties (Predicted)
While experimental data for [(6-Methoxy-2-naphthyl)sulfonyl]indoline is not publicly available, we can predict its general physicochemical properties based on its constituent functional groups and the properties of similar molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₉H₁₇NO₃S | Based on the chemical structure. |
| Molecular Weight | 339.41 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of its precursor, 6-methoxy-2-naphthalenesulfonyl chloride, which is a white crystalline powder.[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to have low solubility in water. | The large nonpolar aromatic regions suggest poor water solubility, a common feature of N-arylsulfonylindoles. |
| Melting Point | Expected to be a relatively high melting solid. | The presence of aromatic rings and the polar sulfonamide group generally leads to higher melting points due to strong intermolecular forces. |
Synthesis of [(6-Methoxy-2-naphthyl)sulfonyl]indoline: A Proposed Pathway
The synthesis of [(6-Methoxy-2-naphthyl)sulfonyl]indoline can be logically achieved through the reaction of indoline with 6-methoxy-2-naphthalenesulfonyl chloride. This is a standard method for the formation of N-sulfonylated amines and indoles.[2]
The precursor, 6-methoxy-2-naphthalenesulfonyl chloride, is a commercially available reagent.[3] It is typically synthesized via the chlorosulfonation of 2-methoxynaphthalene.[1]
Caption: Proposed synthesis of [(6-Methoxy-2-naphthyl)sulfonyl]indoline.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of N-arylsulfonylindoles and would require optimization for this specific reaction.[2]
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Preparation of Reactants:
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Dissolve indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq), to the solution to act as an acid scavenger.
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Reaction:
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In a separate flask, dissolve 6-methoxy-2-naphthalenesulfonyl chloride (1.1 eq) in the same solvent.
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Add the 6-methoxy-2-naphthalenesulfonyl chloride solution dropwise to the indoline solution at 0 °C to control any exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitoring by thin-layer chromatography is recommended to determine reaction completion).
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Work-up and Purification:
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Once the reaction is complete, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure [(6-Methoxy-2-naphthyl)sulfonyl]indoline.
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Potential Biological and Pharmacological Properties
The biological activity of [(6-Methoxy-2-naphthyl)sulfonyl]indoline has not been explicitly reported. However, by examining the activities of related compounds, we can infer its potential pharmacological profile.
Insights from the N-Arylsulfonylindole Scaffold
The N-arylsulfonylindole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a variety of biologically active compounds.[4] Derivatives of N-arylsulfonylindoles have demonstrated a wide range of biological activities, including:
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Antibacterial Activity: Many N-arylsulfonylindole derivatives have shown potent activity against various bacterial strains, including multidrug-resistant ones.[5]
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Anticancer Activity: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines.[5][6][7] Some derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[6][7]
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Anti-inflammatory Activity: N-methylsulfonyl-indole derivatives have been synthesized and shown to possess anti-inflammatory properties, with some acting as dual COX-2/5-LOX inhibitors.[4][8]
Insights from the 6-Methoxynaphthalene Moiety
The 6-methoxynaphthalene scaffold is also present in several well-known and biologically active molecules. The most notable example is Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[9] The active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes.
Derivatives of 6-methoxynaphthalene have also been explored for their potential anticancer activities.[10]
Future Directions and Applications
Given the established biological activities of its core components, [(6-Methoxy-2-naphthyl)sulfonyl]indoline represents a promising lead compound for further investigation in several therapeutic areas:
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Oncology: Its potential as an anticancer agent, possibly through HDAC inhibition or other mechanisms, warrants further investigation.
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Infectious Diseases: The compound should be screened for its antibacterial activity, particularly against resistant strains.
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Inflammatory Disorders: Given the anti-inflammatory properties of both the N-arylsulfonylindole and 6-methoxynaphthalene scaffolds, this compound is a strong candidate for development as a novel anti-inflammatory agent.
Conclusion
While direct experimental data on [(6-Methoxy-2-naphthyl)sulfonyl]indoline is currently lacking in the public domain, a comprehensive analysis of its constituent parts and related compounds provides a strong foundation for understanding its chemical nature and potential applications. Its synthesis is straightforward based on established chemical reactions. The predicted physicochemical properties suggest a stable, organic-soluble compound. Most significantly, the presence of the N-arylsulfonylindole and 6-methoxynaphthalene scaffolds strongly suggests that [(6-Methoxy-2-naphthyl)sulfonyl]indoline is a promising candidate for drug discovery efforts, particularly in the areas of oncology, infectious diseases, and inflammation. Further synthesis and biological evaluation are necessary to fully elucidate the therapeutic potential of this intriguing molecule.
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Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]
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Deng, X., Wei, Y., Wang, Y., Zhang, Y., & Li, J. (2019). Synthesis, antimicrobial and cytotoxic activities, and molecular docking studies of N-arylsulfonylindoles containing an aminoguanidine, a semicarbazide, and a thiosemicarbazide moiety. European Journal of Medicinal Chemistry, 166, 343–353. [Link]
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Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]
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Wang, Y., Chen, H., Lu, Y., Chen, Z., & Li, J. (2012). Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo. Journal of Medicinal Chemistry, 55(8), 3777–3791. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of 6-Methoxynaphthalene-2-carbaldehyde. Pharmaffiliates. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-2-(m-tolyl)indoline. Retrieved from [Link]
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Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387. [Link]
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